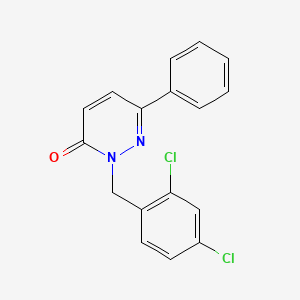
4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclopropyl hydrazine with an oxolane derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form corresponding oxides.
Reduction: Reduction reactions could yield different reduced forms of the compound.
Substitution: The triazole ring may undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while substitution could introduce new functional groups into the triazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might exhibit antimicrobial, antifungal, or antiviral activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific biological activity. Generally, triazoles can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives, such as:
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
- 4-Phenyl-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other triazoles. The presence of the cyclopropyl and oxolan-2-yl groups could influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
4-cyclopropyl-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h6-7H,1-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWETJYGKCPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NNC(=O)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)


![2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2638755.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2638757.png)
![3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2638759.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2638761.png)

![6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2638764.png)
![3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2638765.png)
![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)
![6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2638770.png)


